molecular formula C13H19N3O2 B4198119 5-(azepan-1-yl)-N-methyl-2-nitroaniline

5-(azepan-1-yl)-N-methyl-2-nitroaniline

Cat. No.: B4198119
M. Wt: 249.31 g/mol
InChI Key: SNMRCULYPMIJCM-UHFFFAOYSA-N
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Description

5-(azepan-1-yl)-N-methyl-2-nitroaniline is an organic compound that features a seven-membered azepane ring attached to a nitroaniline moiety

Properties

IUPAC Name

5-(azepan-1-yl)-N-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-14-12-10-11(6-7-13(12)16(17)18)15-8-4-2-3-5-9-15/h6-7,10,14H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMRCULYPMIJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)N2CCCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepan-1-yl)-N-methyl-2-nitroaniline typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Methylation: The methylation of the amine group can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of 5-(azepan-1-yl)-N-methyl-2-nitroaniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(azepan-1-yl)-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

    Reduction: Tin(II) chloride or iron powder in hydrochloric acid.

Major Products Formed

    Oxidation: Formation of the corresponding nitroso or hydroxylamine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

    Reduction: Formation of the corresponding amine derivative.

Scientific Research Applications

5-(azepan-1-yl)-N-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(azepan-1-yl)-N-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azepane ring may also contribute to the compound’s binding affinity to certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-azepanyl)butylamine dihydrochloride
  • 3-(1-azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione

Uniqueness

5-(azepan-1-yl)-N-methyl-2-nitroaniline is unique due to its specific combination of the azepane ring and nitroaniline moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

StepConditionsYield (%)Purity AnalysisReference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h75–85TLC, NMR
Azepane SubstitutionAzepane, DMF, 100°C, N₂, 12 h60–70HPLC, HRMS
N-MethylationCH₃I, K₂CO₃, DMF, 50°C, 6 h80–90¹H NMR, IR

Which spectroscopic and analytical techniques are most effective for characterizing 5-(azepan-1-yl)-N-methyl-2-nitroaniline?

Methodological Answer:

  • ¹H/¹³C NMR: Assign aromatic protons (δ 6.5–8.5 ppm) and azepane methylene signals (δ 1.5–3.0 ppm). The nitro group deshields adjacent protons, aiding structural confirmation .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Expected accuracy: <5 ppm deviation .
  • Infrared Spectroscopy (IR): Identify nitro group stretches (1520–1350 cm⁻¹) and N-H bending (if present) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, though crystallization may require slow evaporation in polar aprotic solvents .

How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

Methodological Answer:

  • Thermal Stability: Degrades above 80°C; store at 2–8°C in amber vials to prevent photolytic nitro group reduction .
  • Solvent Compatibility: Stable in DMSO and DMF for >6 months; avoid aqueous buffers (pH >7) due to hydrolysis risks .
  • Validation: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .

How does the electronic nature of the nitro group influence reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:
The nitro group acts as a strong electron-withdrawing group (EWG), activating the aromatic ring toward SNAr by:

  • Increasing electrophilicity at the ortho and para positions, facilitating azepane substitution .
  • Stabilizing transition states via resonance delocalization of negative charge .

Experimental Validation:

  • Kinetic Studies: Compare reaction rates of nitro-substituted vs. non-nitro analogs. Use DFT calculations to map charge distribution .
  • Isotopic Labeling: Track substitution regiochemistry using ¹⁵N-labeled azepane .

How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis Framework:
    • Purity Assessment: Cross-validate compound purity via independent HRMS and elemental analysis .
    • Assay Conditions: Compare solvent systems (e.g., DMSO vs. saline) and cell lines used in bioactivity assays .
    • Dose-Response Reproducibility: Replicate studies with standardized protocols (e.g., IC₅₀ determination in triplicate) .

Case Study: Discrepancies in cytotoxicity data may arise from residual solvents (e.g., DMF) in test samples; use lyophilization for solvent removal .

What computational methods are recommended to predict interactions between 5-(azepan-1-yl)-N-methyl-2-nitroaniline and biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases). Prioritize flexible docking for azepane ring conformational sampling .
  • Molecular Dynamics (MD): Simulate ligand-protein complexes in GROMACS (50 ns trajectories) to assess binding stability and hydration effects .
  • QSAR Modeling: Corrogate electronic parameters (HOMO-LUMO gaps, nitro group charge) with experimental IC₅₀ values to design analogs .

Validation: Cross-check computational predictions with SPR (surface plasmon resonance) binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(azepan-1-yl)-N-methyl-2-nitroaniline
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5-(azepan-1-yl)-N-methyl-2-nitroaniline

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